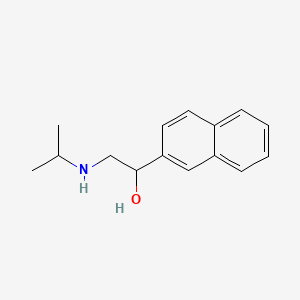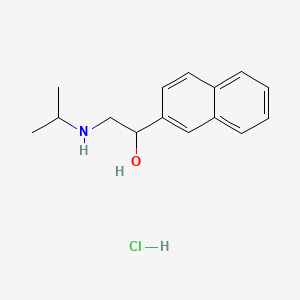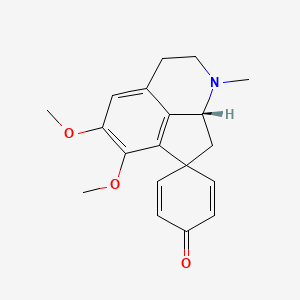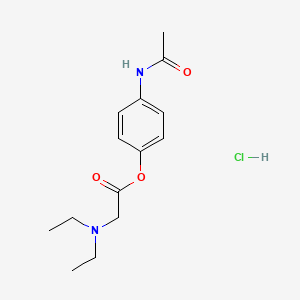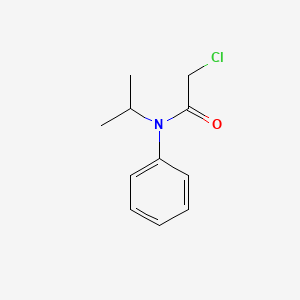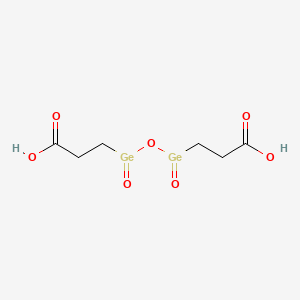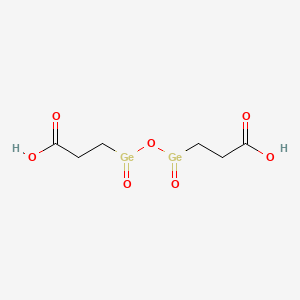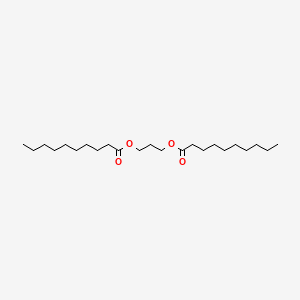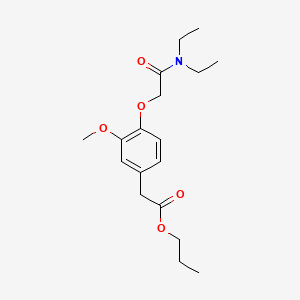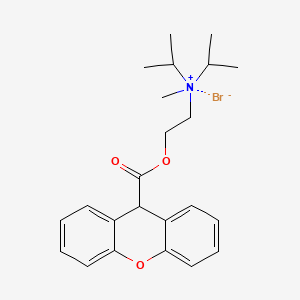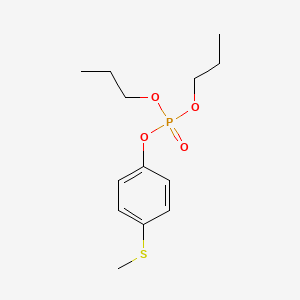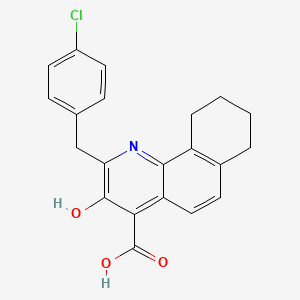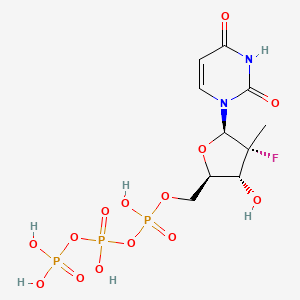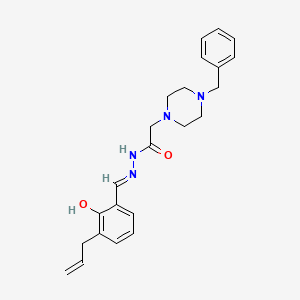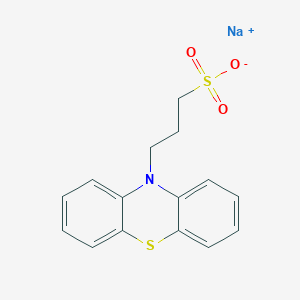
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate
Übersicht
Beschreibung
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a chemical compound with the CAS Number: 101199-38-6 . It has a molecular weight of 343.4 and its IUPAC name is sodium 3-(10H-phenothiazin-10-yl)-1-propanesulfonate .
Synthesis Analysis
The synthesis of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate involves the reaction of sodium hydride with phenothiazine in tetrahydrofuran under an argon atmosphere . The mixture is shaken at room temperature for one hour and then at 50°C for 30 minutes, forming the phenothiazine anion . After cooling to 0°C, a solution of 1,3-propanesultone in tetrahydrofuran is added . The mixture is stirred at 0°C for thirty minutes and then at room temperature for another thirty minutes . The product precipitates in crystalline form and is separated from the solution by filtration and washed thoroughly first with tetrahydrofuran and then with ether .Molecular Structure Analysis
The InChI code for sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is 1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 . The InChI key is VKGYKXFNSKEHED-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field : Biological and Analytical Studies
- Summary of the Application : Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate is used in the development of a portable chemiluminescence imaging immunoassay . This immunoassay is designed for the simultaneous detection of different isoforms of prostate specific antigen in serum .
- Results or Outcomes : The use of sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate in this application allows for the sensitive and accurate detection of different isoforms of prostate specific antigen in serum . This can be crucial in the early detection and monitoring of prostate cancer.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be worn, and that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Zukünftige Richtungen
Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate has potential applications in the field of portable chemiluminescence imaging immunoassays . It can be used for the simultaneous detection of different isoforms of prostate specific antigen in serum , which could have significant implications for the diagnosis and monitoring of prostate cancer.
Eigenschaften
IUPAC Name |
sodium;3-phenothiazin-10-ylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2.Na/c17-21(18,19)11-5-10-16-12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)16;/h1-4,6-9H,5,10-11H2,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGYKXFNSKEHED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635635 | |
| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
CAS RN |
101199-38-6 | |
| Record name | Sodium 3-(10H-phenothiazin-10-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

